molecular formula C10H11N3O2S B1502073 Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate CAS No. 871926-00-0

Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

Cat. No.: B1502073
CAS No.: 871926-00-0
M. Wt: 237.28 g/mol
InChI Key: QVQGLOWBTCOQPF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate is a chemical compound characterized by its thiazole ring and cyano group. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methyl-1,3-thiazol-2-amine and ethyl cyanoacetate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like p-toluenesulfonic acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Alkyl halides, strong nucleophiles.

Major Products Formed:

  • Oxidation: this compound carboxylic acid.

  • Reduction: Ethyl 2-amino-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate.

  • Substitution: Various alkylated derivatives of the thiazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its antimicrobial properties, showing activity against various bacteria and fungi. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-[(5-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

  • Ethyl 2-cyano-3-[(3-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

  • Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Properties

IUPAC Name

ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-15-9(14)8(4-11)5-12-10-13-7(2)6-16-10/h5-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQGLOWBTCOQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694365
Record name Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871926-00-0
Record name Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
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Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
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Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
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Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
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Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate
Reactant of Route 6
Ethyl 2-cyano-3-[(4-methyl-1,3-thiazol-2-yl)amino]prop-2-enoate

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